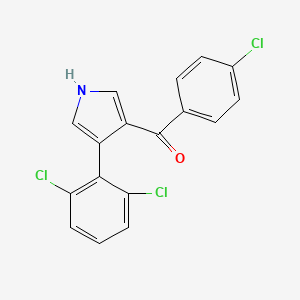

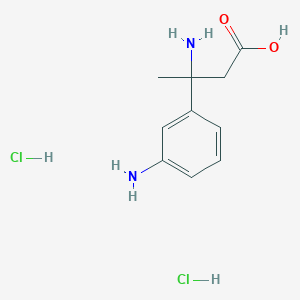

![molecular formula C11H17NO4 B2639850 (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid CAS No. 1312161-65-1](/img/structure/B2639850.png)

(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid” is a complex organic compound. It contains a cyclopentene ring, an amino group, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis as a protecting group for amines .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The Boc group can be removed under acidic conditions to reveal the amine . The double bond in the cyclopentene ring could potentially undergo addition reactions, and the carboxylic acid group could participate in reactions typical for carboxylic acids, such as esterification.Scientific Research Applications

Synthesis Techniques

One study describes the synthesis of a related compound, OV329 , intended for treating epilepsy and addiction. This research achieved a more efficient synthesis route, reducing steps and increasing yield, demonstrating the compound's potential in medicinal chemistry (Moschitto & Silverman, 2018).

Supramolecular Self-Assembly

Research on stereoisomeric cyclopentane derivatives , including tert-butyl derivatives of carboxylic acids, highlights their ability to form racemic crystals through supramolecular self-assembly, facilitated by hydrogen bonds. This property is relevant for understanding the compound's structural and interaction potential in chemical and biological systems (Kălmăn et al., 2001).

Chemical Modifications and Derivatives

Another study discusses the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues , showcasing methods to modify peptides with this compound, leading to potential applications in peptide modification and drug development (Matt & Seebach, 1998).

Stereoselective Synthesis

Stereoselective synthesis research uses this compound as a chiral auxiliary, illustrating its utility in creating enantiomerically pure derivatives, crucial for synthesizing biologically active compounds with specific stereochemical requirements (Kubo et al., 1997).

Material Science Applications

In material science, polyamide synthesis based on derivatives of 4-tert-butylcatechol demonstrates the compound's relevance in creating polymers with specific physical properties, such as thermal stability and solubility, for advanced materials applications (Hsiao et al., 2000).

properties

IUPAC Name |

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4,8H,5-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFQKTKVKQBVQF-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=C(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC=C(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2639767.png)

![{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol](/img/structure/B2639772.png)

![N'-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-N,N-dimethylsulfamide](/img/structure/B2639778.png)

![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2639779.png)

![Ethyl 4-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B2639785.png)

![5-((2-(diethylamino)ethyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639790.png)